tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate
Description
tert-Butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate: is a chemical compound with the molecular formula C16H22BrNO3. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound features a tert-butyl carbamate group and a bromophenyl oxane moiety, making it a versatile intermediate in chemical reactions.
Properties
CAS No. |
1807849-53-1 |
|---|---|
Molecular Formula |
C16H22BrNO3 |
Molecular Weight |
356.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate typically involves the protection of 4-bromoaniline with tert-butyl carbamate. This process can be catalyzed by palladium (Pd) catalysts under mild conditions. For example, a mixture of 4-bromoaniline and tert-butyl carbamate can be reacted in the presence of a Pd catalyst at room temperature to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound serves as an ideal substrate for Suzuki coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of biaryl compounds.
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki coupling reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Serves as a substrate in palladium-catalyzed coupling reactions.
Biology and Medicine:
Drug Development: Investigated for its potential use in the development of new pharmaceuticals due to its unique chemical structure and reactivity.
Industry:
Material Science: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The presence of the tert-butyl carbamate group provides stability and protection to the compound, allowing it to undergo selective reactions. The bromophenyl oxane moiety facilitates its use in various synthetic applications .
Comparison with Similar Compounds
tert-Butyl N-(4-bromophenyl)carbamate: Similar in structure but lacks the oxane moiety.
N-Boc-4-iodoaniline: Contains an iodine atom instead of bromine, used in similar synthetic applications.
Uniqueness: tert-Butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate is unique due to the presence of both the tert-butyl carbamate group and the bromophenyl oxane moiety. This combination provides enhanced reactivity and versatility in chemical reactions, making it a valuable compound in scientific research and industrial applications .
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